molecular formula C22H29NO3 B4070729 1-[4-(benzyloxy)phenoxy]-3-(cyclohexylamino)-2-propanol

1-[4-(benzyloxy)phenoxy]-3-(cyclohexylamino)-2-propanol

Cat. No. B4070729
M. Wt: 355.5 g/mol
InChI Key: IZDBWDSZYABPIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[4-(benzyloxy)phenoxy]-3-(cyclohexylamino)-2-propanol, commonly known as CGP 12177, is a selective beta-adrenergic receptor antagonist that has been extensively studied for its potential applications in various fields of research.

Mechanism of Action

CGP 12177 acts as a selective beta-adrenergic receptor antagonist, specifically targeting the beta-1 and beta-2 subtypes. It competes with endogenous catecholamines for binding to these receptors, thereby blocking their activation. This results in a decrease in heart rate, blood pressure, and bronchodilation.
Biochemical and Physiological Effects:
CGP 12177 has been shown to have a number of biochemical and physiological effects, including a decrease in heart rate and blood pressure, bronchodilation, and inhibition of lipolysis. It has also been shown to have an effect on glucose metabolism, with some studies suggesting that it may improve insulin sensitivity.

Advantages and Limitations for Lab Experiments

One of the main advantages of using CGP 12177 in lab experiments is its selectivity for the beta-adrenergic receptor subtypes. This allows researchers to study the specific effects of beta-blockade on various physiological processes. However, one limitation of using CGP 12177 is its relatively low potency compared to other beta-blockers, which may require higher concentrations to achieve the desired effects.

Future Directions

There are a number of potential future directions for research on CGP 12177. One area of interest is its potential use in the treatment of cardiovascular and respiratory disorders, such as hypertension and asthma. Another area of research is its potential use as a research tool to study the beta-adrenergic receptor system and its role in various physiological and pathological processes. Additionally, there may be potential applications for CGP 12177 in the field of diabetes research, given its effects on glucose metabolism.

Scientific Research Applications

CGP 12177 has been extensively studied for its potential applications in various fields of research, including cardiovascular, respiratory, and neurological disorders. It has been used as a research tool to study the beta-adrenergic receptor system and its role in various physiological and pathological processes.

properties

IUPAC Name

1-(cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29NO3/c24-20(15-23-19-9-5-2-6-10-19)17-26-22-13-11-21(12-14-22)25-16-18-7-3-1-4-8-18/h1,3-4,7-8,11-14,19-20,23-24H,2,5-6,9-10,15-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZDBWDSZYABPIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NCC(COC2=CC=C(C=C2)OCC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Cyclohexylamino)-3-(4-phenylmethoxyphenoxy)propan-2-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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